tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate
Overview
Description
Tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate is a chemical compound used in scientific research. It is also known as THP, and its molecular formula is C14H27N2O3. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of THP is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the carbamate and pyrrolidine groups in its structure. It is also believed to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
THP has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Advantages and Limitations for Lab Experiments
THP has several advantages for lab experiments. It is easy to synthesize, and its yield is usually high. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, THP has some limitations. It is relatively expensive compared to other compounds, and its biological activity is not well understood.
Future Directions
There are several future directions for research on THP. One direction is to investigate its mechanism of action in more detail. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, THP can be used as a starting material for the synthesis of new compounds with improved biological activity. Finally, the development of new synthetic methods for THP could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
THP is widely used in scientific research due to its unique properties. It is used as a building block in the synthesis of various compounds, including drugs and bioactive molecules. It is also used as a ligand in the design of new catalysts and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-pyrrolidin-3-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(6-7-14)9-4-5-12-8-9/h9,12,14H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATYBKXWOIQBML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate | |
CAS RN |
1935441-40-9 | |
Record name | tert-butyl N-(2-hydroxyethyl)-N-(pyrrolidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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